![molecular formula C16H12N6O2 B11508513 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11508513.png)

5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

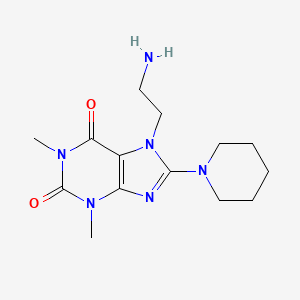

5-(4-Nitrophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a tetrazole ring fused with a pyrimidine ring, along with nitrophenyl and phenyl substituents. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin erfolgt typischerweise in einem mehrstufigen Verfahren:

Bildung des Tetrazolrings: Dies kann durch Umsetzung eines geeigneten Nitrils mit Natriumazid unter sauren Bedingungen erzielt werden, um den Tetrazolring zu bilden.

Cyclisierung: Das Tetrazolzwischenprodukt wird dann mit einem geeigneten Pyrimidinvorgänger cyclisiert. Dieser Schritt erfordert oft die Verwendung einer starken Säure oder Base, um die Ringschlussreaktion zu ermöglichen.

Nitrierung: Der letzte Schritt beinhaltet die Nitrierung des Phenylrings, die mit einem Gemisch aus konzentrierter Salpetersäure und Schwefelsäure durchgeführt werden kann.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, wäre entscheidend, um Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Nitrogruppe in der Verbindung kann zu einer Aminogruppe reduziert werden. Diese Reaktion erfordert typischerweise Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumdithionit.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen. Zum Beispiel kann eine Halogenierung mit Halogenen wie Chlor oder Brom in Gegenwart eines Lewis-Säure-Katalysators erreicht werden.

Cycloaddition: Der Tetrazolring kann an Cycloadditionsreaktionen teilnehmen und verschiedene verschmolzene Ringsysteme bilden.

Häufige Reagenzien und Bedingungen

Reduktionsmittel: Wasserstoffgas mit Palladiumkatalysator, Natriumdithionit.

Halogenierungsmittel: Chlor, Brom mit Lewis-Säure-Katalysatoren.

Cycloadditionsreagenzien: Verschiedene Diene und Dienophile unter thermischen oder photochemischen Bedingungen.

Hauptprodukte

Aminoderivate: Aus der Reduktion der Nitrogruppe.

Halogenierte Derivate: Aus elektrophilen Substitutionsreaktionen.

Verschmolzene Ringsysteme: Aus Cycloadditionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktivität und die Entwicklung neuer Synthesemethoden.

Biologie

Biologisch hat sich diese Verbindung als ein potenzielles antimikrobielles und Antikrebsmittel erwiesen. Seine Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung und biochemische Studien.

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihr therapeutisches Potenzial untersucht. Die Nitrogruppe kann zu einer Aminogruppe reduziert werden, die dann weiter modifiziert werden kann, um die biologische Aktivität und Selektivität zu verbessern.

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden. Seine strukturelle Steifigkeit und funktionelle Gruppen machen sie für die Einarbeitung in Polymere und andere fortschrittliche Materialien geeignet.

Wirkmechanismus

Der Mechanismus, durch den 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Nitrogruppe kann Redoxreaktionen eingehen und reaktive Zwischenprodukte erzeugen, die mit zellulären Komponenten interagieren können. Die Tetrazol- und Pyrimidinringe können an spezifische Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 5-(4-nitrophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The nitrophenyl and phenyl groups can facilitate binding to hydrophobic pockets in proteins, while the tetrazole and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin

- 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydroimidazo[1,5-a]pyrimidin

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin einzigartig durch das Vorhandensein des Tetrazolrings, der besondere chemische und biologische Eigenschaften verleiht. Der Tetrazolring kann an einzigartigen Cycloadditionsreaktionen teilnehmen und hat unterschiedliche elektronische Eigenschaften im Vergleich zu Pyrazol- oder Imidazolringen, was diese Verbindung besonders interessant für verschiedene Anwendungen macht.

Diese umfassende Übersicht hebt die Bedeutung von 5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin in der wissenschaftlichen Forschung und seine potenziellen Anwendungen in verschiedenen Bereichen hervor.

Eigenschaften

Molekularformel |

C16H12N6O2 |

|---|---|

Molekulargewicht |

320.31 g/mol |

IUPAC-Name |

5-(4-nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C16H12N6O2/c23-22(24)13-8-6-11(7-9-13)14-10-15(12-4-2-1-3-5-12)21-16(17-14)18-19-20-21/h1-10,15H,(H,17,18,20) |

InChI-Schlüssel |

NKSGGQJFOGIFQL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl naphthalene-1-carboxylate](/img/structure/B11508439.png)

![1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B11508460.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11508482.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11508487.png)

![N,N'-(2,2-dimethylpropane-1,3-diyl)bis[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide]](/img/structure/B11508496.png)

![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11508498.png)

![3-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11508501.png)

![4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol](/img/structure/B11508507.png)